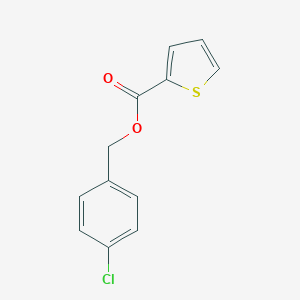
(4-Chlorophenyl)methyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)methyl thiophene-2-carboxylate is a chemical compound with a molecular formula of C12H9ClO2S. It is a synthetic organic compound that has been studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This increase in acetylcholine levels has been shown to have positive effects on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, its inhibitory effects on the enzyme acetylcholinesterase make it a potential candidate for the treatment of cognitive disorders. However, one limitation of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (4-Chlorophenyl)methyl thiophene-2-carboxylate. One potential direction is the development of more potent and selective inhibitors of the enzyme acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate and its potential use in the treatment of pain, inflammation, and cognitive disorders. Finally, the potential toxicity of (4-Chlorophenyl)methyl thiophene-2-carboxylate should be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl)methyl thiophene-2-carboxylate involves the reaction of 4-chlorobenzyl chloride with sodium thiophenoxide in the presence of a catalyst such as copper(I) iodide. The resulting product is then treated with ethyl chloroformate to give (4-Chlorophenyl)methyl thiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
Nombre del producto |
(4-Chlorophenyl)methyl thiophene-2-carboxylate |
|---|---|
Fórmula molecular |
C12H9ClO2S |
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2 |
Clave InChI |
UWHVVRBFKDEOAN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
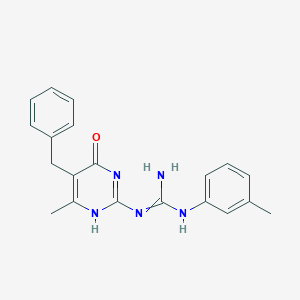
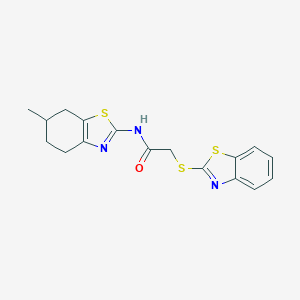
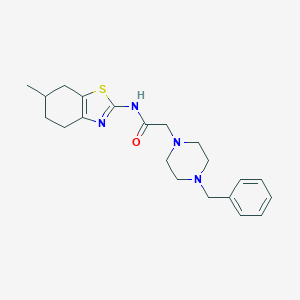
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)
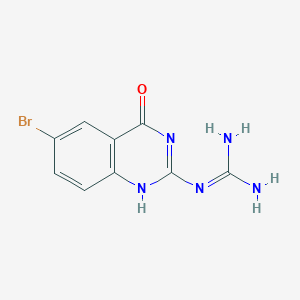
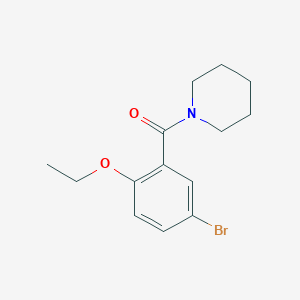
![4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
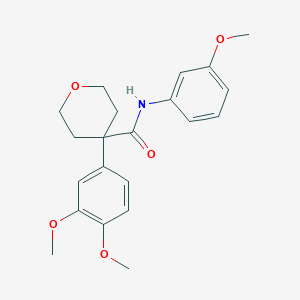
![(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)